molecular formula C17H11NO3 B8041910 3-(4-Methoxyphenyl)-2-oxochromene-7-carbonitrile

3-(4-Methoxyphenyl)-2-oxochromene-7-carbonitrile

Cat. No.: B8041910
M. Wt: 277.27 g/mol
InChI Key: WIGVLJRZZKGYGX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-oxochromene-7-carbonitrile is an organic compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chromene core substituted with a methoxyphenyl group and a nitrile group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2-oxochromene-7-carbonitrile typically involves the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine or another base to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production of the desired compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction of the nitrile group can yield amine derivatives, which can further participate in various substitution reactions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: The compound is used in the development of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The biological activity of 3-(4-Methoxyphenyl)-2-oxochromene-7-carbonitrile is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, while the chromene core can intercalate with DNA, disrupting cellular processes. The methoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

    3-(4-Hydroxyphenyl)-2-oxochromene-7-carbonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Methylphenyl)-2-oxochromene-7-carbonitrile: Contains a methyl group instead of a methoxy group.

Uniqueness: The presence of the methoxy group in 3-(4-Methoxyphenyl)-2-oxochromene-7-carbonitrile enhances its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs. This unique feature can influence its biological activity and its potential as a therapeutic agent.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-oxochromene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c1-20-14-6-4-12(5-7-14)15-9-13-3-2-11(10-18)8-16(13)21-17(15)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGVLJRZZKGYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)C#N)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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